molecular formula C17H21N5OS B12577848 Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B12577848
M. Wt: 343.4 g/mol
InChI Key: RLNGHBRLJMXSKL-UHFFFAOYSA-N
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Description

This compound features a triazinoindole core with a thioacetamide side chain and distinct substituents:

  • 8-ethyl and 5-methyl groups on the triazinoindole ring.
  • N-propyl on the acetamide nitrogen. Its synthesis typically involves coupling 2-[(substituted triazinoindol-3-yl)thio]acetic acid with an appropriate amine (e.g., propylamine) using reagents like HATU and DMAP .

Properties

Molecular Formula

C17H21N5OS

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C17H21N5OS/c1-4-8-18-14(23)10-24-17-19-16-15(20-21-17)12-9-11(5-2)6-7-13(12)22(16)3/h6-7,9H,4-5,8,10H2,1-3H3,(H,18,23)

InChI Key

RLNGHBRLJMXSKL-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)CC)N=N1

Origin of Product

United States

Preparation Methods

Synthesis of the Triazinoindole Core

  • The triazinoindole nucleus is generally synthesized via cyclization reactions starting from substituted indole derivatives and appropriate triazine precursors.
  • Alkylation steps introduce the ethyl and methyl groups at the 8- and 5-positions, respectively.
  • These steps often involve nucleophilic aromatic substitution or condensation reactions under controlled temperature and solvent conditions to ensure high yield and purity.

Formation of the Acetamide with N-Propyl Substitution

  • The acetamide moiety is introduced by acylation of the corresponding amine with propyl-substituted acyl chlorides or anhydrides.
  • Alternatively, amidation can be achieved by coupling the thiol-substituted triazinoindole intermediate with N-propylacetamide derivatives using coupling agents like EDCI or DCC in the presence of catalysts such as DMAP.
  • Reaction conditions are optimized to avoid hydrolysis or side reactions, typically carried out in aprotic solvents like dichloromethane or DMF at low to moderate temperatures.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Triazinoindole core synthesis Substituted indole + triazine precursors; reflux in polar solvents Control of regioselectivity critical
Thioether formation Thiol/thiolate + halogenated triazinoindole; inert atmosphere, anhydrous Avoid sulfur oxidation; base choice important
Acetamide formation N-propyl acyl chloride + amine; coupling agents (EDCI/DCC), DMAP catalyst Mild conditions to preserve sensitive groups

Purification and Characterization

  • Purification is typically performed by column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate mixtures).
  • Final product purity is confirmed by spectroscopic methods:

Research Findings and Notes on Preparation

  • The multi-step synthesis requires careful monitoring to minimize by-products such as sulfoxides or sulfones formed by oxidation of the thioether sulfur.
  • Reaction yields depend heavily on the purity of starting materials and the control of moisture and oxygen during thioether formation.
  • The presence of the N-propyl group on the acetamide nitrogen influences the solubility and biological activity, necessitating precise synthetic control.
  • Analogous compounds with different substitutions (e.g., fluoro, bromo, methoxy) have been synthesized using similar strategies, indicating the robustness of the synthetic approach.

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Intermediates Critical Parameters Outcome/Notes
Triazinoindole core synthesis Substituted indole, triazine precursors Temperature, solvent polarity Formation of substituted triazinoindole core
Thioether linkage formation Thiol/thiolate, halogenated intermediate Anhydrous, inert atmosphere Selective thioether bond formation
Acetamide N-propylation N-propyl acyl chloride or amide coupling agents Mild temperature, catalyst presence Formation of acetamide with N-propyl substitution
Purification & characterization Silica gel chromatography, NMR, MS, IR Solvent system, detection methods High purity final compound confirmed

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, which can further undergo additional modifications to yield a wide range of derivatives with potential biological activities.

Scientific Research Applications

Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: Studied for its interactions with biological macromolecules and its potential as a therapeutic agent.

    Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, modulating various biological processes . The triazino group and thio linkage contribute to its stability and reactivity, enhancing its biological activity.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

Key structural analogs differ in triazinoindole substituents, N-alkyl/aryl groups, or thioacetamide modifications:

Table 1: Structural Comparison
Compound Name (CAS/ID) Triazinoindole Substituents N-Substituent (Acetamide) Key Features
Target compound 8-ethyl, 5-methyl N-propyl High lipophilicity
N-(3-ethoxypropyl) analog (603946-81-2) 8-ethyl, 5-methyl N-(3-ethoxypropyl) Enhanced solubility due to ether
N-isopropyl analog (603946-82-3) 8-ethyl, 5-methyl N-isopropyl Increased steric bulk
8-Bromo analog (25, ) 8-bromo, 5-methyl N-(4-phenoxyphenyl) Higher molecular weight
8-Fluoro analog () 8-fluoro, 5-methyl N-isopropyl Bioisosteric substitution
Key Observations:
  • 8-Substituents : Bromo/fluoro/ethyl groups influence electronic properties and binding interactions. Bromo analogs (e.g., compound 25) are heavier and more lipophilic, while fluoro derivatives () may improve metabolic stability .
  • N-Substituents: Propyl, ethoxypropyl, and isopropyl groups modulate solubility and steric effects.

Spectroscopic and Analytical Data

  • NMR/LCMS: Analogous compounds (e.g., compound 15, ) show characteristic peaks for triazinoindole (δ 7.1–8.3 ppm in ¹H NMR) and acetamide carbonyls (δ 165–167 ppm in ¹³C NMR) .
  • HRMS : Confirms molecular weights (e.g., compound 6b in : [M+H]+ 404.1359) .

Biological Activity

Acetamide derivatives, particularly those containing indole and triazine moieties, have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-, highlighting its potential therapeutic applications through various studies and findings.

Structural Overview

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₈H₂₃N₅OS
  • Molecular Weight : Approximately 371.5 g/mol
  • Functional Groups : Acetamide group, thioether linkage, and indole/triazine moiety.

This unique structure is believed to contribute significantly to its biological activities.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism .
  • Antimicrobial Effects : The indole nucleus can interact with microbial DNA and enzymes, potentially leading to antimicrobial activity.
  • Cytotoxicity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

Antimicrobial Activity

Acetamide derivatives have shown promising antimicrobial properties against several bacterial strains. Studies indicate that this compound exhibits significant inhibition of microbial growth, making it a candidate for developing new antibiotics.

Anticancer Activity

Research indicates that Acetamide, 2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- has demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been observed in studies involving:

  • MCF7 (breast cancer) : IC50 values indicating effective inhibition.
  • A549 (lung cancer) : Significant growth inhibition was noted.
Cell LineIC50 (µM)Mechanism
MCF73.79Apoptosis induction
A54926.00Cell cycle arrest

Anti-inflammatory Activity

Compounds with similar structural features have been reported to exhibit anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic potential of the compound against several cancer cell lines using MTT assays. Results indicated that it effectively reduced cell viability in a dose-dependent manner.
  • Enzyme Inhibition Studies :
    In vitro assays demonstrated that the compound inhibited α-glucosidase with an IC50 value comparable to standard drugs like acarbose. This suggests its potential use in managing diabetes by controlling blood sugar levels.
  • Molecular Docking Studies :
    Computational studies using molecular docking simulations revealed strong binding affinities of the compound towards target enzymes involved in metabolic pathways. These studies provide insights into the potential interactions at a molecular level.

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